molecular formula C16H32O4 B14545455 3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane CAS No. 62331-35-5

3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane

Cat. No.: B14545455
CAS No.: 62331-35-5
M. Wt: 288.42 g/mol
InChI Key: HYEDNYKQLQHPOX-UHFFFAOYSA-N
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Description

3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane is a chemical compound known for its unique structure and properties It belongs to the class of branched hydrocarbons, which are characterized by their complex molecular arrangements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Alkylation Reactions: Introduction of butyl, ethyl, and methyl groups to the parent hydrocarbon structure.

    Cyclization: Formation of the tetroxonane ring through cyclization reactions under controlled conditions.

    Purification: Use of techniques such as distillation and chromatography to isolate the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Systems: Utilization of continuous reactors to streamline the synthesis process and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxygenated derivatives.

    Reduction: Interaction with reducing agents to yield reduced forms of the compound.

    Substitution: Replacement of hydrogen atoms with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction could produce alkanes or alkenes.

Scientific Research Applications

3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane has found applications in various scientific research fields:

    Chemistry: Used as a model compound to study reaction mechanisms and molecular interactions.

    Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with cellular receptors to modulate biological responses.

    Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic processes.

    Alter Membrane Properties: Influence the properties of cell membranes, impacting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane: The parent compound.

    This compound Derivatives: Compounds with slight modifications to the parent structure.

    Other Branched Hydrocarbons: Compounds with similar branching patterns but different functional groups.

Uniqueness

This compound stands out due to its specific arrangement of butyl, ethyl, and methyl groups, which confer unique chemical and physical properties. This distinct structure makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62331-35-5

Molecular Formula

C16H32O4

Molecular Weight

288.42 g/mol

IUPAC Name

3-butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetraoxonane

InChI

InChI=1S/C16H32O4/c1-7-10-11-16(6)19-17-14(4,8-2)12-13-15(5,9-3)18-20-16/h7-13H2,1-6H3

InChI Key

HYEDNYKQLQHPOX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(OOC(CCC(OO1)(C)CC)(C)CC)C

Origin of Product

United States

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